molecular formula C14H9Cl2N3O2S B2662869 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-41-8

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2662869
CAS RN: 946318-41-8
M. Wt: 354.21
InChI Key: OCCZSIFFBDSISH-UHFFFAOYSA-N
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Description

The compound “N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and an isoxazole ring, both of which are heterocyclic compounds . The presence of these rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom) . These rings are likely to influence the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present . The thiazole and isoxazole rings, as well as the dichlorophenyl and carboxamide groups, could potentially participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding, potentially influencing the compound’s solubility.

Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential antitumor activity. In a study published in the Chinese Journal of Organic Chemistry , 19 novel 3,4-dichlorophenyl amides were designed and synthesized by introducing amide bonds and 3,4-dichloro substitution into the curcumin skeleton according to the principles of medicinal chemistry combination .

The in vitro antitumor activity of the compounds against AGS and BGC-823 gastric cancer cells were detected by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . The results showed that some compounds displayed potential inhibitory activity .

Notably, (2 E )-3- (3,4-dichlorophenyl)-1- (2- (3- (4- (trifluoromethyl)phenyl)propio- nyl)ethylazo)propan-2-en-1-one ( 17) showed potent growth inhibition on AGS with a half maximal inhibitory concentration (IC 50) value of (1.94±0.94) μmol/L . Besides, the results of cell colony formation, wound healing, flow cytometry and western blot showed that compound 17 significantly inhibited the growth and migration of AGS cells, arrested the cell cycle in G0/G1 phase, and induced a dose-dependent up-regulation of the pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), and a down-regulation of the anti-apoptotic protein Bcl-2, thus inducing cell apoptosis .

Preliminary mechanistic studies suggested that compound 17 may exert its anti-gastric cancer effects in vitro by inhibiting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)-protein kinase B (PKB, AKT) signaling pathway .

This study indicates that amide compounds containing 3,4-dichlorophenyl may be a class of small molecule compounds with promising prospects for medicinal research, and compound 17 is expected to be an antitumor candidate .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity . As with any chemical compound, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)8-2-3-9(15)10(16)5-8/h2-6H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZSIFFBDSISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

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